

Application Notes and Protocols for Fba 185 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Fba 185
CAS No.:	2866-43-5
Cat. No.:	B1194197

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Introduction

Fluorescent Brightener 185 (**Fba 185**), also known as EBF, is a high-performance organic compound belonging to the bisbenzoxazole chemical class.[1] Primarily utilized as an industrial whitening agent in textiles and plastics, **Fba 185** possesses intrinsic fluorescent properties that make it a candidate for applications in fluorescence microscopy.[2][3] It functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, a mechanism that can be harnessed for the visualization of biological structures.[1][4] While not a conventional biological stain, its utility is being explored in two primary domains: as a non-specific stain for polysaccharides like cellulose and chitin, and as a potential fluorescent nucleobase analog for labeling nucleic acids.[5][6]

These application notes provide a comprehensive overview of the use of **Fba 185** in fluorescence microscopy, including its photophysical properties, detailed experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Data Presentation

Physicochemical and Spectral Properties of Fba 185

The selection of a fluorescent probe is critically dependent on its physicochemical and spectral characteristics. The following table summarizes the key properties of **Fba 185**.

Property	Value	Reference
Chemical Name	2,5-Bis(benzoxazol-2-yl)thiophene	[1]
Synonyms	Fba 185, EBF, Uvitex EBF	[1]
CAS Number	2866-43-5	[1]
Molecular Formula	C ₁₈ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	318.35 g/mol	[7]
Appearance	Light yellow crystalline powder	[8]
Melting Point	218-219 °C	[8]
Excitation Maximum (λ _{ex})	~372 nm	[4]
Emission Maximum (λ _{em})	~422 nm	[4]
Solubility	Miscible with water	[8]

Comparative Photophysical Data of Selected Fluorophores

To provide context, the following table compares the spectral properties of **Fba 185** with other commonly used fluorescent dyes.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)
Fba 185	~372	~422	Not widely reported
DAPI	358	461	~0.92 (bound to DNA)
Calcofluor White M2R	~350	~435	Not widely reported
Alexa Fluor 488	495	519	0.92
tC (tricyclic cytidine)	350	450	Not widely reported

Experimental Protocols

Protocol 1: Staining of Cellulose and Chitin in Fungal and Plant Cells

This protocol is adapted from methodologies for similar fluorescent brighteners and is intended for the non-specific visualization of cell wall components.[\[5\]](#)[\[9\]](#)[\[10\]](#)

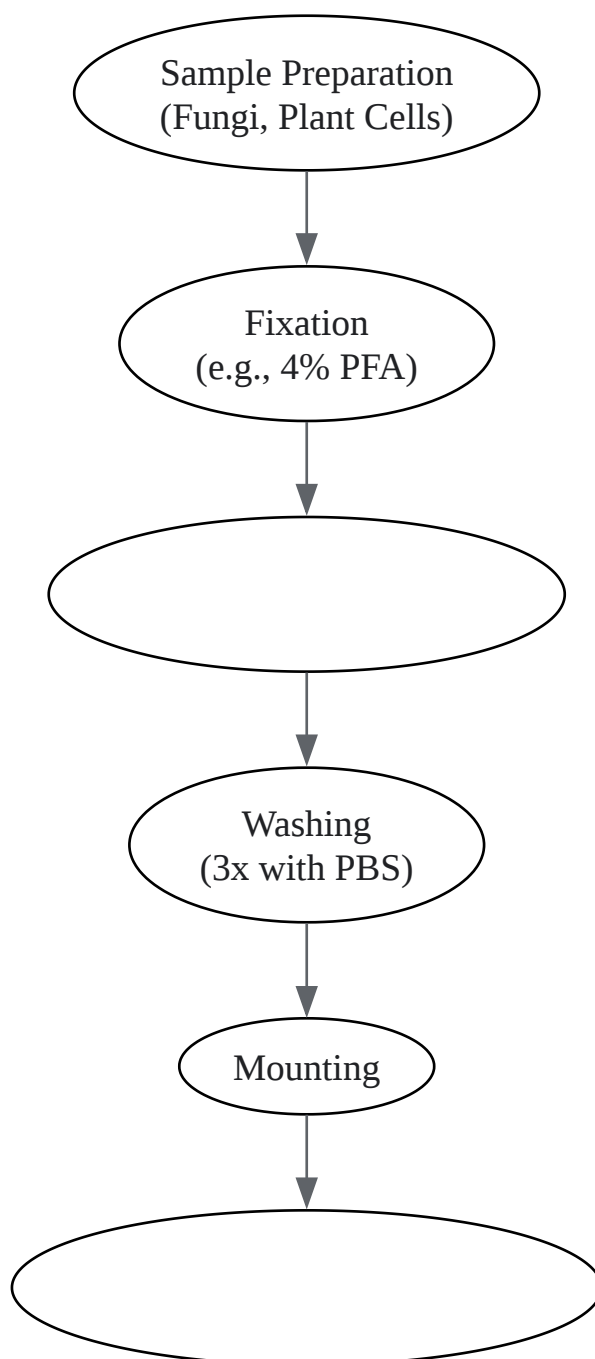
Materials:

- **Fba 185** stock solution (1% w/v in sterile distilled water)
- **Fba 185** working solution (0.1% w/v, freshly diluted from stock)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium
- Microscope slides and coverslips

Procedure:

- Sample Preparation:

- For Fungi/Yeast: Grow cultures to the desired phase. Harvest cells by centrifugation and wash twice with PBS.
- For Plant Tissue: Prepare thin sections of fresh or fixed plant material.
- Fixation (Optional but Recommended):
 - Incubate the sample in 4% paraformaldehyde for 30 minutes at room temperature.
 - Wash the sample three times with PBS for 5 minutes each.
- Staining:
 - Add the 0.1% **Fba 185** working solution to the sample. Ensure the sample is fully submerged.
 - Incubate for 5-10 minutes at room temperature in the dark.
- Washing:
 - Gently wash the sample with PBS three times to remove unbound dye and reduce background fluorescence.
- Mounting:
 - Mount the stained sample on a microscope slide with a drop of mounting medium and apply a coverslip.
- Imaging:
 - Visualize the sample using a fluorescence microscope equipped with a DAPI or UV filter set (Excitation: ~370 nm, Emission: ~420 nm).
 - Cell walls containing cellulose or chitin will exhibit bright blue fluorescence.



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Protocol 2: Exploratory Protocol for Live-Cell Imaging of RNA (Advanced)

This protocol is based on the metabolic incorporation of fluorescent nucleoside analogs and serves as a starting point for advanced applications of **Fba 185** or its derivatives.^{[1][6][11]} This

approach is hypothetical for **Fba 185** itself and would likely require chemical modification to a nucleoside analog.

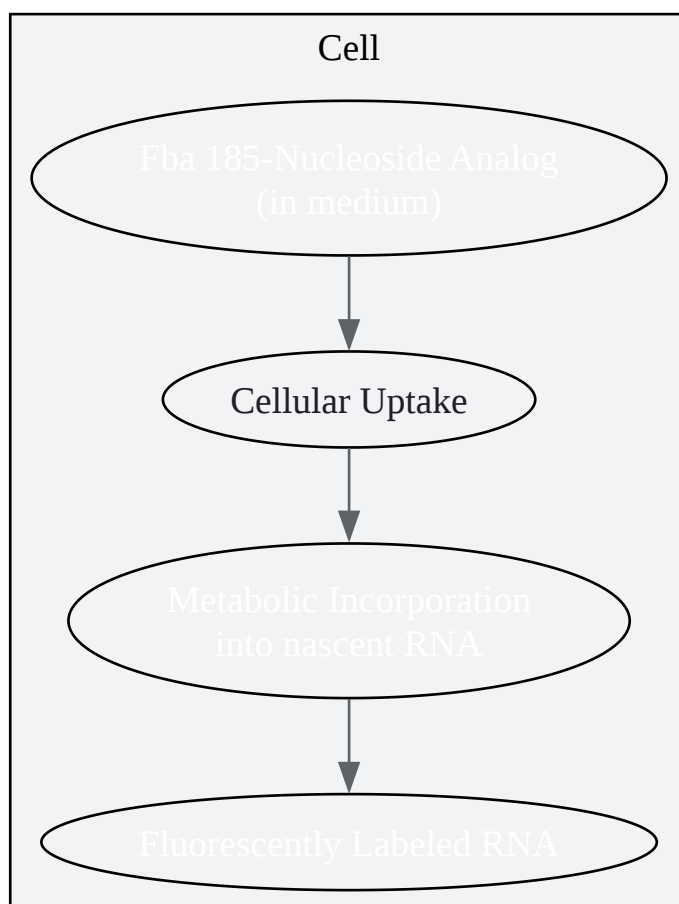
Materials:

- Cell line of interest (e.g., HeLa, U2OS)
- Appropriate cell culture medium and supplements
- **Fba 185**-nucleoside analog
- Transfection reagent (if required for enhanced uptake)
- Live-cell imaging medium
- Confocal microscope

Procedure:

- Cell Culture:
 - Culture cells to 70-80% confluency in a suitable imaging dish (e.g., glass-bottom dish).
- Metabolic Labeling:
 - Prepare a working solution of the **Fba 185**-nucleoside analog in the cell culture medium. The optimal concentration should be determined empirically (start with a range of 100-500 μM).
 - Replace the existing medium with the labeling medium.
 - Incubate the cells for 12-24 hours to allow for metabolic incorporation into newly synthesized RNA.
- Washing:
 - Gently wash the cells twice with pre-warmed live-cell imaging medium to remove the unincorporated probe.

- Live-Cell Imaging:
 - Image the cells using a confocal microscope equipped with a UV laser (e.g., 405 nm) for excitation.
 - Collect emission in the blue channel (~420-500 nm).
 - Acquire time-lapse images to observe the dynamics of labeled RNA.



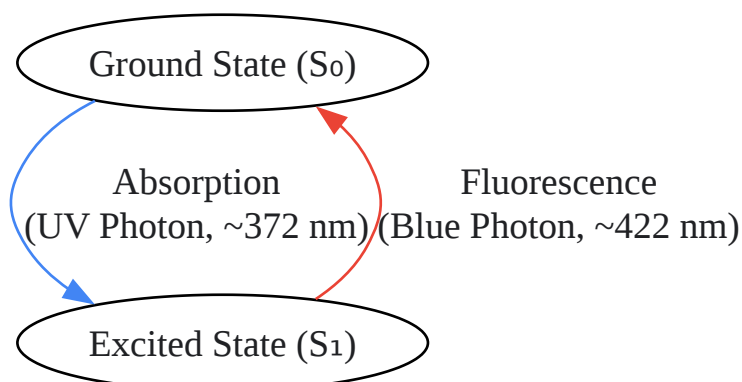
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Mandatory Visualizations

Mechanism of Fluorescence

Fba 185 functions through the process of fluorescence, where it absorbs high-energy photons in the UV spectrum and emits lower-energy photons in the visible blue spectrum. This "Stokes

shift" is fundamental to its application in fluorescence microscopy.



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Conclusion

Fba 185 presents an accessible and photostable fluorescent probe with potential applications in fluorescence microscopy, particularly for staining cellulose- and chitin-rich structures. Furthermore, the broader class of fluorescent brighteners and their analogs holds promise for more advanced techniques such as live-cell imaging of nucleic acids. The protocols provided herein offer a foundation for researchers to explore the utility of **Fba 185** in their specific experimental contexts. Optimization of staining concentrations, incubation times, and imaging parameters will be crucial for achieving high-quality and reproducible results. As with any fluorescent probe, appropriate controls should be employed to account for potential artifacts and to ensure the specificity of the observed signal.

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